molecular formula C20H25N3 B12343954 4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine

4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine

Cat. No.: B12343954
M. Wt: 307.4 g/mol
InChI Key: RWWGKHDGPQIAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine is a polycyclic aromatic compound featuring a fused dibenzannulene core conjugated with a piperazine-amine moiety. This structure confers unique physicochemical properties, including enhanced planar aromaticity from the annulene system and basicity from the piperazine group.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)piperazin-1-amine

InChI

InChI=1S/C20H25N3/c21-23-14-12-22(13-15-23)20-18-10-3-1-6-16(18)8-5-9-17-7-2-4-11-19(17)20/h1-4,6-7,10-11,20H,5,8-9,12-15,21H2

InChI Key

RWWGKHDGPQIAIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C3C1)N4CCN(CC4)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves multiple steps. One common method starts with the preparation of the dibenzoannulene core, which can be synthesized through a series of cyclization reactions involving aromatic aldehydes and ketones . The piperazine ring is then introduced through nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the dibenzoannulene system can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3)

  • Functional Impact: The dihydrochloride salt improves aqueous solubility (critical for intravenous formulations) but may reduce blood-brain barrier penetration relative to the non-ionic annulene derivative .

4-(prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9)

  • Structural Divergence : The propargyl group introduces alkyne functionality, enabling click chemistry modifications (e.g., conjugation with azide-bearing biomolecules).
  • Functional Impact : While the target compound’s annulene system may favor π-π stacking interactions (e.g., with aromatic enzyme pockets), the propargyl analog is more versatile in synthetic derivatization .

Piperazine-1,4-diamine Derivatives (CAS 45628-31-7, 1314973-40-4)

  • Structural Divergence : Dual amine groups increase basicity, which may enhance binding to acidic biological targets (e.g., DNA or anionic phospholipids).
  • Functional Impact : The hydrate form (CAS 1314973-40-4) shows superior solubility but reduced thermal stability compared to the annulene-containing compound .

Biological Activity

4-(5,6,7,12-Tetrahydrodibenzo[a,d] annulen-12-yl)piperazin-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C20H25N3
  • Molecular Weight : 307.433 g/mol
  • CAS Number : 19560-34-0

The biological activity of 4-(5,6,7,12-Tetrahydrodibenzo[a,d] annulen-12-yl)piperazin-1-amine can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors due to its structural similarity to known psychoactive substances. Its piperazine moiety is particularly relevant in this context.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains requires further investigation.
  • Cytotoxic Effects : Research has indicated that certain piperazine derivatives can induce apoptosis in cancer cells, suggesting a potential role in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperazine derivatives highlighted that compounds similar to 4-(5,6,7,12-Tetrahydrodibenzo[a,d] annulen-12-yl)piperazin-1-amine exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were recorded, demonstrating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organisms
4-(5,6,7,12-Tetrahydrodibenzo[a,d]annulen-12-yl)piperazin-1-amineTBDStaphylococcus aureus, E. coli
Piperazine derivative XTBDMRSA
Piperazine derivative YTBDPseudomonas aeruginosa

Note: TBD = To Be Determined based on ongoing research.

Cytotoxicity Assays

In vitro studies using cancer cell lines have shown that the compound exhibits cytotoxic effects. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
HeLaTBD
MCF-7TBD
A549TBD

These results indicate a promising avenue for further exploration in cancer therapy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

  • Case Study on Antimicrobial Resistance : A study focused on the development of new antimicrobial agents highlighted the effectiveness of piperazine derivatives in overcoming resistance mechanisms in bacterial strains.
  • Cancer Therapy Exploration : Research involving piperazine analogs has shown that these compounds can enhance the efficacy of established chemotherapeutic agents when used in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.